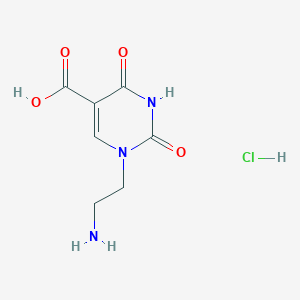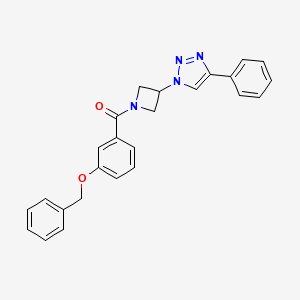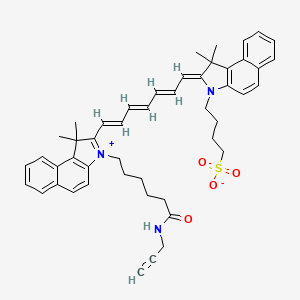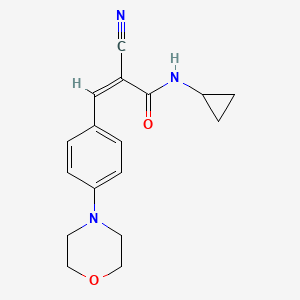
mGluR2 antagonist 1
Vue d'ensemble
Description
MGluR2 antagonist 1 is a highly potent, orally bioavailable and selective class of mGluR2 negative allosteric modulator (IC50 of 9 nM) with excellent brain permeability .
Molecular Structure Analysis
The molecular structure of mGluR2 antagonist 1 is complex and specific. The molecular formula is C21H16FN3O3 . For a detailed molecular structure, it would be best to refer to a chemical database or the product’s data sheet .Chemical Reactions Analysis
MGluR2 antagonist 1, like all glutamate receptors, binds with glutamate, an amino acid that functions as an excitatory neurotransmitter .Physical And Chemical Properties Analysis
MGluR2 antagonist 1 has a molecular weight of 377.37 . It is a solid substance with a white to off-white appearance . The storage conditions vary depending on the form (powder or in solvent) and temperature .Applications De Recherche Scientifique
Psychiatric Applications
Metabotropic glutamate receptors (mGluRs), including mGluR2 antagonists, are explored as potential treatments for psychiatric disorders. mGluR2 and mGluR5 agonists and positive allosteric modulators show promise for treating schizophrenia, anxiety disorders, and mood disorders. mGluR2 antagonists, in particular, might have antidepressant properties (Krystal et al., 2010).
Depression Research
Research indicates that mGluR2/3 protein levels are elevated in the prefrontal cortex of individuals with major depressive disorder (MDD). This finding is consistent with the antidepressant-like activity observed in animal models using mGluR2/3 antagonists (Feyissa et al., 2010).
Therapeutic Potential for Drug and Alcohol Dependence
mGluR2/3 antagonists are considered for treating depressive-like affective symptoms of drug withdrawal. They are thought to reverse the decrease in glutamate transmission during withdrawal, particularly in cases of psychostimulant withdrawal (Semenova & Markou, 2010).
Antipsychotic and Anxiolytic-Like Effects
mGluR2 antagonists have demonstrated antipsychotic- and anxiolytic-like effects in mice, suggesting their potential utility in treating anxiety disorders and schizophrenia. These effects were observed with compounds that selectively modulate mGluR2 (Galici et al., 2006).
Antidepressant-Like Activity in Experimental Models
Certain mGluR2 antagonists, such as MGS0039, have shown dose-dependent antidepressant-like effects in rat and mouse models. This indicates the potential of group II mGluR antagonists in treating depression (Chaki et al., 2004).
Mechanism of Action in Depression Models
A study on mGluR2/3 antagonists, focusing on RO4491533, revealed their antidepressant-like properties in various in vitro assays and in vivo models of depression. The study emphasizes the role of mGluR2/3 receptors as targets for developing new pharmacotherapies for depression (Campo et al., 2011).
Quantitative Structure Activity Relationships
A study investigated 1,3-dihydrobenzo[ b][1,4]diazepin-2-one derivatives as mGluR2 antagonists, providing insights into the mechanism of antagonism and aiding in the design of new potent mGluR2 antagonists (Zhang et al., 2011).
Schizophrenia Research
mGluR2/3 agonists showed promise as non-dopaminergic antipsychotic drugs for schizophrenia treatment in both animal models and human patients. However, the failure of Phase III clinical trials raises questions about mGluR2/3 as a therapeutic target for schizophrenia, suggesting the need for further research (Li et al., 2015).
Mécanisme D'action
MGluR2 antagonist 1 functions as an autoreceptor for glutamate. Upon activation, it inhibits the emptying of vesicular contents at the presynaptic terminal of glutamatergic neurons . It has been suggested that an increase in glutamate concentration and the subsequent increase in AMPA receptor activity play crucial roles in the rapid antidepressant action of mGluR2/3 antagonists .
Orientations Futures
MGluR2/3 receptor antagonists, including mGluR2 antagonist 1, have shown robust antidepressant benefits with fewer side-effects in both preclinical and clinical studies . Despite some discouraging results for an mGlu2/3 receptor antagonist in patients with major depressive disorder, clinical trials of two mGlu2/3 receptor antagonists are presently ongoing . This suggests that mGluR2/3 receptors still hold promise for the development of safer and more efficacious antidepressants .
Propriétés
IUPAC Name |
7-[(2,5-dioxopyrrolidin-1-yl)methyl]-4-(4-fluorophenyl)quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3/c22-14-4-2-13(3-5-14)16-10-18(21(23)28)24-17-9-12(1-6-15(16)17)11-25-19(26)7-8-20(25)27/h1-6,9-10H,7-8,11H2,(H2,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTBUOHORFUCIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2=CC3=C(C=C2)C(=CC(=N3)C(=O)N)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
mGluR2 antagonist 1 | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B2820889.png)

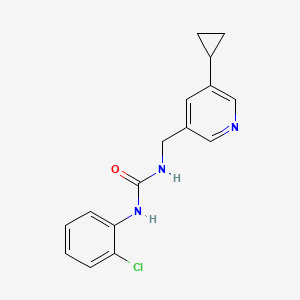
![Methyl (2S,5S)-1-[2-[methyl(prop-2-enoyl)amino]acetyl]-5-phenylpyrrolidine-2-carboxylate](/img/structure/B2820894.png)
![1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2820896.png)
![N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2820897.png)
![2-(3,5-Dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2820898.png)
